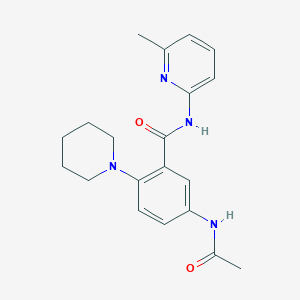![molecular formula C19H29N3O4S B5306964 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane, also known as MS-245, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Wirkmechanismus
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane is a selective inhibitor of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound induces the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is similar to that of bortezomib, a proteasome inhibitor that is currently used in the treatment of multiple myeloma.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer stem cells. It has also been shown to have anti-inflammatory and neuroprotective effects. In preclinical studies, this compound has been found to be well-tolerated and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, including the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development of 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane. One area of focus could be the optimization of its pharmacokinetic profile to improve its efficacy and reduce the potential for off-target effects. Another area of focus could be the identification of biomarkers that can predict response to this compound, which could help to guide patient selection for clinical trials. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, could be explored to enhance its antitumor activity. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, could be investigated.
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases. Its potent antitumor activity, anti-inflammatory and neuroprotective effects, and favorable pharmacokinetic profile make it a promising therapeutic agent for further development.
Synthesemethoden
The synthesis of 1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane involves the condensation of 2-methoxy-5-nitrobenzoic acid with piperazine in the presence of thionyl chloride to form the intermediate 2-methoxy-5-(4-methylpiperazin-1-yl)benzoic acid. This intermediate is then treated with sulfonyl chloride to form the final product, this compound. The purity of the compound is ensured by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane has been found to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of diseases.
Eigenschaften
IUPAC Name |
azepan-1-yl-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-20-11-13-22(14-12-20)27(24,25)16-7-8-18(26-2)17(15-16)19(23)21-9-5-3-4-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFHCQJPSNIDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)

![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N,3,4,7-tetramethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B5306954.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)

![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)